molecular formula C10H14ClN3O2 B1478278 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2098114-79-3

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478278
CAS No.: 2098114-79-3
M. Wt: 243.69 g/mol
InChI Key: IHGYHLCDMCBAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This review synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound is characterized by a chloro group, a hydroxyl group, and a pyrrolidine ring substituted with a pyrazole moiety. The presence of these functional groups is critical for its biological activity.

Property Value
Molecular FormulaC₁₁H₁₄ClN₃O
Molecular Weight241.70 g/mol
CAS NumberNot specified
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds featuring the pyrazole and pyrrolidine scaffolds exhibit promising anticancer properties. For instance, compounds structurally similar to This compound were tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).

In one study, the compound was evaluated for its cytotoxic effects using an MTT assay. Results indicated that at a concentration of 100 µM, the compound reduced A549 cell viability significantly compared to untreated controls:

Compound Cell Line Viability (%) Statistical Significance
2-chloro...A54963.4%p < 0.05
CisplatinA54921.2%p < 0.001

These findings suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar derivatives have shown activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution techniques.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64

This indicates that modifications in the structure can enhance antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

  • Chloro Group: Enhances lipophilicity and may facilitate membrane penetration.
  • Hydroxyl Group: Potentially involved in hydrogen bonding with biological targets.
  • Pyrazole and Pyrrolidine Moieties: Critical for interaction with specific receptors or enzymes involved in cancer progression or microbial resistance.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of the compound. Modifications at different positions on the pyrazole ring led to varying degrees of activity:

  • Compound A: Substituted at position 3 with a methyl group showed enhanced anticancer activity.
  • Compound B: Substituted at position 5 with a trifluoromethyl group exhibited significant antimicrobial effects against resistant strains.

These studies highlight the importance of specific substitutions in enhancing biological activity.

Properties

IUPAC Name

2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7(11)10(16)13-5-8(9(15)6-13)14-4-2-3-12-14/h2-4,7-9,15H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGYHLCDMCBAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)O)N2C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.